4-((3-chlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
Description
4-((3-Chlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a quinazolinone derivative characterized by a partially saturated bicyclic core, a 3-chlorobenzylthio substituent, and a tetrahydrofuran-methyl group. Quinazolinones are heterocyclic compounds with broad biological relevance, including anticancer, antimicrobial, and anticonvulsant activities . The 3-chlorobenzylthio group may contribute to lipophilicity and receptor interactions, while the tetrahydrofuran moiety could improve solubility and metabolic stability.
Properties
IUPAC Name |
4-[(3-chlorophenyl)methylsulfanyl]-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2S/c21-15-6-3-5-14(11-15)13-26-19-17-8-1-2-9-18(17)23(20(24)22-19)12-16-7-4-10-25-16/h3,5-6,11,16H,1-2,4,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITONTCLCXMYQNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((3-chlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanism of action, cytotoxicity against cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a tetrahydrofuran moiety and a chlorobenzylthio group, which are crucial for its biological activity.
The biological activity of quinazolinone derivatives often involves their interaction with specific molecular targets such as enzymes or receptors. The benzylthio group in this compound can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition. Additionally, the quinazolinone core may modulate receptor activity and influence downstream signaling pathways.
Cytotoxicity Studies
Recent studies have demonstrated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A2780 (ovarian cancer) : The compound exhibited an IC50 value of 22.76 µM , indicating potent cytotoxicity.
- HepG2 (liver cancer) : An IC50 value of 37.59 µM was recorded.
- MDA-MB-231 (breast cancer) : The compound showed an IC50 value in the range of 70–90 µM , still lower than that observed in normal cells .
Table 1: Cytotoxicity of 4-((3-chlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
| Cell Line | IC50 (µM) |
|---|---|
| A2780 | 22.76 |
| HepG2 | 37.59 |
| MDA-MB-231 | 70–90 |
Antioxidant Activity
In addition to its cytotoxic properties, the compound has been evaluated for antioxidant activity. In antioxidant assays, it displayed an IC50 value of 57.99 µM , suggesting a moderate ability to scavenge free radicals .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at different positions on the quinazolinone ring significantly affect biological activity. For example:
- Compounds with substitutions at the R3 position demonstrated varied anti-proliferative activities.
- The presence of specific functional groups influenced both cytotoxicity and selectivity towards cancer cells compared to normal cells .
Case Studies
Several case studies have highlighted the potential therapeutic applications of quinazolinone derivatives:
- Anticancer Applications : Quinazolinones have been explored as potential anticancer agents due to their ability to inhibit tumor growth in vitro and in vivo models.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by inhibiting TNF-alpha production in human cell lines .
- Antimicrobial Activity : Preliminary studies suggest that certain derivatives may possess antimicrobial properties against various pathogens.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural features, synthesis, and properties of the target compound with five related derivatives:
Structural and Functional Insights
Core Structure Variations: The target compound’s tetrahydroquinazolinone core offers greater conformational flexibility than the fully aromatic quinazolinones (e.g., ) or imidazo-fused analogs (). This flexibility may enhance binding to dynamic enzyme pockets . Tetrazole derivatives () lack the bicyclic quinazolinone framework but share chlorobenzyl and thio groups, which are critical for hydrophobic interactions and redox activity.
Substituent Effects: The 3-chlorobenzylthio group in the target compound differs from 4-chlorophenyl () in steric and electronic properties. The benzylthio moiety may enhance membrane permeability compared to phenyl-thio groups .
Synthetic Methodologies: The target compound’s synthesis likely involves cyclization and functionalization steps, whereas ’s triazole-quinazolinone hybrid employs click chemistry with a recyclable nanocatalyst, emphasizing green chemistry . ’s use of DFT-NMR analysis highlights advanced structural validation techniques, which could be applied to confirm the target compound’s tautomeric forms .
Biological and Chemical Properties: Quinazolinones with thio groups (e.g., ) often exhibit enhanced bioactivity due to sulfur’s nucleophilic and metal-chelating properties. The target compound’s thioether may similarly contribute to enzyme inhibition . Triazole-thiones () form hydrogen-bonded networks, influencing crystal packing and stability—a property less explored in the target compound but relevant for formulation studies .
Q & A
Q. What are the key synthetic routes for 4-((3-chlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one, and how do reaction conditions influence yield?
Methodology :
- Stepwise synthesis : Start with 3-chlorobenzaldehyde and methyl thioacetate to form intermediates like 4-(3-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one. Subsequent hydrogenation with tetrahydrofuran derivatives (e.g., 2,3-diazetidinone) yields the final compound. Catalytic hydrogenation or metal catalysts (e.g., Pd/C) may improve efficiency .
- Optimization : Use PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5) as a catalyst under reflux (70–80°C). Monitor progress via TLC and purify via recrystallization (e.g., aqueous acetic acid) .
- Yield factors : Temperature control (70–80°C minimizes side reactions), stoichiometric ratios (equimolar reactants), and catalyst loading (10 wt%) are critical .
Q. How is the compound structurally characterized using spectroscopic techniques?
Methodology :
- IR spectroscopy : Identify thioether (C–S stretch, ~600–700 cm⁻¹) and tetrahydrofuran (C–O–C stretch, ~1050–1150 cm⁻¹) functional groups .
- ¹H NMR : Key signals include:
- 3-Chlorobenzyl protons (δ 4.3–4.5 ppm, singlet for –SCH₂–).
- Tetrahydrofuran protons (δ 3.6–3.9 ppm, multiplet for –O–CH₂–).
- Quinazolinone NH (δ 10.2–10.5 ppm, broad) .
- X-ray crystallography : Resolve hydrogen bonding networks (e.g., N–H···O/S interactions) to confirm tautomeric forms .
Q. What are the physicochemical properties of this compound, and how are they experimentally determined?
Methodology :
- Melting point : Use differential scanning calorimetry (DSC) or capillary methods.
- Solubility : Test in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) via gravimetric analysis.
- Stability : Conduct accelerated degradation studies under varied pH, temperature, and light exposure .
Advanced Research Questions
Q. How can computational methods predict the compound’s bioactivity and toxicity?
Methodology :
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., bacterial enzymes, cancer cell receptors). Validate with experimental IC₅₀ values .
- ADMET prediction : Tools like SwissADME assess permeability (LogP), metabolic stability (CYP450 interactions), and toxicity (Ames test predictions) .
- Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites for derivatization .
Q. How can structural analogs be designed to enhance biological activity?
Methodology :
- SAR studies : Replace the 3-chlorobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. Test antimicrobial activity via MIC assays (e.g., against S. aureus or E. coli) .
- Hybrid scaffolds : Fuse tetrahydrofuran with bioactive moieties (e.g., triazoles, thiadiazoles) using click chemistry .
Q. How to resolve contradictions in reported biological activity data?
Methodology :
Q. What experimental designs are optimal for environmental fate studies?
Methodology :
- Biodegradation assays : Use OECD 301 guidelines to assess half-life in soil/water systems.
- Ecotoxicity : Test on Daphnia magna (LC₅₀) and algae (growth inhibition) under OECD 201/202 conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
